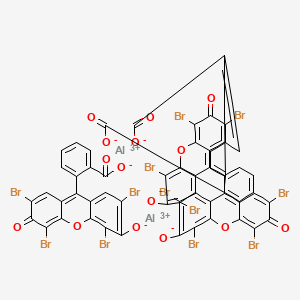

![molecular formula C₂₁H₁₈F₃NO₅S₂ B1144422 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid CAS No. 1206891-27-1](/img/structure/B1144422.png)

2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid: is a sulfone derivative of GW 501516, a compound initially developed as a drug candidate for metabolic and cardiovascular diseases. It is a urinary metabolite of GW 501516 and is used in sports drug testing to detect doping . The compound is known for its role as a peroxisome proliferator-activated receptor delta (PPARδ) agonist .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid is synthesized through the oxidation of the sulfur atom in GW 501516. The oxidation process typically involves the use of strong oxidizing agents such as hydrogen peroxide or peracids under controlled conditions .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions: : 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid primarily undergoes oxidation reactions. The sulfur atom in the compound is oxidized to form the sulfone group. Other potential reactions include substitution and reduction, although these are less common .

Common Reagents and Conditions: : The oxidation of GW 501516 to its sulfone derivative typically involves reagents such as hydrogen peroxide, peracids, or other strong oxidizing agents. The reactions are usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained .

Major Products: : The primary product of the oxidation reaction is this compound. Other minor products may include partially oxidized intermediates, but these are usually removed during the purification process .

Aplicaciones Científicas De Investigación

Chemistry: : In chemistry, 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid is used as a reference standard in analytical testing, particularly in sports drug testing to detect the presence of GW 501516 .

Biology: : In biological research, this compound is studied for its effects on metabolic pathways and its role as a PPARδ agonist. It is used to understand the molecular mechanisms underlying its effects on lipid metabolism and energy expenditure .

Medicine: : Although GW 501516 was initially developed for treating metabolic and cardiovascular diseases, its development was halted due to safety concerns. its sulfone derivative is still used in research to explore potential therapeutic applications and to understand its pharmacokinetics and metabolism .

Industry: : In the pharmaceutical industry, this compound is used as a reference material for quality control and analytical testing. It is also used in the development of new drugs targeting metabolic pathways .

Mecanismo De Acción

2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid exerts its effects by acting as a PPARδ agonist. PPARδ is a nuclear receptor that regulates the expression of genes involved in fatty acid oxidation and energy metabolism. By activating PPARδ, this compound enhances the oxidation of fatty acids in skeletal muscle and adipose tissue, leading to increased energy expenditure and improved lipid profiles .

Comparación Con Compuestos Similares

Similar Compounds: : Similar compounds to 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid include GW 501516, GW 501516 sulfoxide, and other PPARδ agonists .

Uniqueness: : this compound is unique due to its specific oxidation state and its role as a urinary metabolite of GW 501516. This makes it particularly useful in sports drug testing to detect the use of GW 501516 .

Propiedades

IUPAC Name |

2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3NO5S2/c1-12-9-16(7-8-17(12)30-10-19(26)27)32(28,29)11-18-13(2)25-20(31-18)14-3-5-15(6-4-14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSAXXBOZZGAEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)CC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3NO5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.